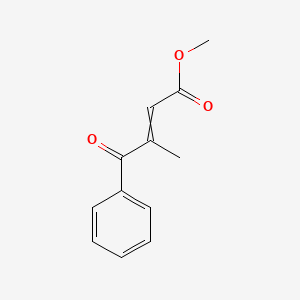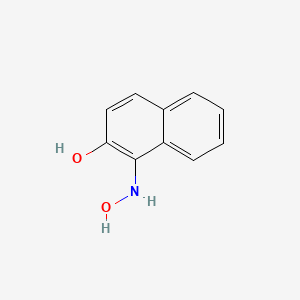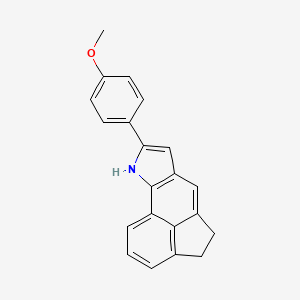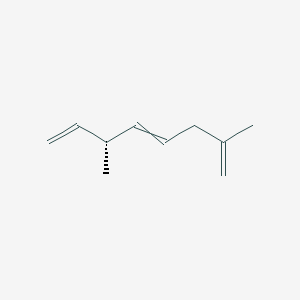
(6R)-2,6-dimethylocta-1,4,7-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-2,6-dimethylocta-1,4,7-triene is an organic compound with a unique structure characterized by its three double bonds and two methyl groups. This compound is a member of the terpenes family, which are naturally occurring hydrocarbons produced by a wide variety of plants. Terpenes are known for their aromatic properties and play a significant role in traditional medicine and modern pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-2,6-dimethylocta-1,4,7-triene can be achieved through several methods. One common approach involves the use of Diels-Alder reactions, where a diene and a dienophile react to form a cyclohexene derivative. The reaction conditions typically require a catalyst and a controlled temperature to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound often involves the extraction from natural sources, such as essential oils from plants. The extraction process includes steam distillation followed by purification steps like fractional distillation or chromatography to isolate the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
(6R)-2,6-dimethylocta-1,4,7-triene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into epoxides or other oxygenated derivatives.
Reduction: Hydrogenation can reduce the double bonds to form saturated hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
(6R)-2,6-dimethylocta-1,4,7-triene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of fragrances, flavors, and as an intermediate in the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of (6R)-2,6-dimethylocta-1,4,7-triene involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence signal transduction pathways, and interact with cellular receptors. These interactions can lead to various biological effects, such as anti-inflammatory or antimicrobial activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2R,6R)-hydroxynorketamine: Known for its rapid antidepressant effects.
(2R,6R)-6-hydroxy-2,6-dimethylheptanoic acid: Studied for its role in metabolic pathways.
Uniqueness
(6R)-2,6-dimethylocta-1,4,7-triene stands out due to its unique structure and the specific stereochemistry that influences its reactivity and biological activity
Propriétés
Numéro CAS |
33303-12-7 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
(6R)-2,6-dimethylocta-1,4,7-triene |
InChI |
InChI=1S/C10H16/c1-5-10(4)8-6-7-9(2)3/h5-6,8,10H,1-2,7H2,3-4H3/t10-/m1/s1 |
Clé InChI |
UVDIEZOBRSTXFC-SNVBAGLBSA-N |
SMILES isomérique |
C[C@H](C=C)C=CCC(=C)C |
SMILES canonique |
CC(C=C)C=CCC(=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


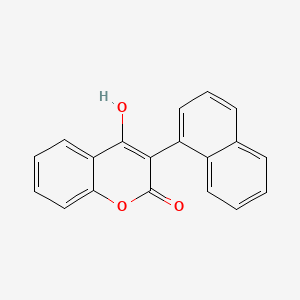



![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
